6-Chloro-5-Fluorobenzotriazole

描述

Overview of Benzotriazole (B28993) Scaffold in Contemporary Chemistry

The benzotriazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a triazole ring, is a cornerstone in modern medicinal chemistry. bohrium.comscispace.comnih.gov Recognized as a privileged structure, it is an isostere of the purine (B94841) nucleus found in essential natural molecules like ATP. nih.gov This structural similarity allows benzotriazole derivatives to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. bohrium.comscispace.comresearchgate.net Its versatile nature makes it a valuable scaffold for designing new, pharmacologically active compounds. bohrium.comnih.gov

Significance of Halogenation (Chloro and Fluoro Substituents) in Chemical Design

Halogenation, the process of introducing halogen atoms into a molecule, is a critical strategy in drug design and medicinal chemistry. researchgate.net The incorporation of chlorine and fluorine atoms, in particular, can profoundly alter a molecule's physicochemical properties. nih.govnih.gov

Fluorine, with its high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.com Its ability to form strong bonds with carbon and act as a hydrogen bond acceptor is highly valued in tuning molecular properties. nih.govmdpi.com

Chlorine introduction can also significantly impact biological activity. researchgate.net It can improve potency and modify pharmacokinetic profiles. researchgate.netnih.gov Chlorine is a better halogen bond donor than fluorine, which can lead to specific, favorable interactions with biological targets like proteins. nih.govacs.org The strategic placement of chloro and fluoro groups can thus be used to optimize a lead compound's efficacy, stability, and "druggability". researchgate.netmdpi.com

Current Research Landscape of 6-Chloro-5-Fluorobenzotriazole

This compound has emerged as a compound of interest in various research domains. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzotriazole core, makes it a valuable building block in medicinal chemistry and materials science. cymitquimica.com Researchers utilize this compound as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents like anticancer and antifungal compounds. Its structure is explored for creating derivatives with specific electronic and steric properties, which are then investigated for various therapeutic applications. cymitquimica.com The compound also finds use in organic synthesis as an additive or reagent, particularly in coupling reactions. researchgate.net

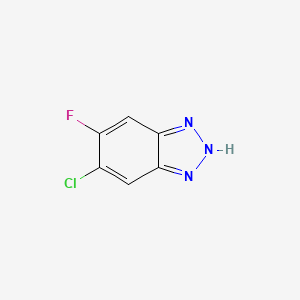

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-6-fluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCUTSZEKZIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423352 | |

| Record name | 6-Chloro-5-Fluorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99803-85-7 | |

| Record name | 6-Chloro-5-Fluorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 6 Chloro 5 Fluorobenzotriazole

Chemical Structure

The structure of 6-Chloro-5-Fluorobenzotriazole consists of a fused benzotriazole (B28993) ring system. A chlorine atom is substituted at position 6 and a fluorine atom at position 5 of the benzene (B151609) ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 99803-85-7 |

| Molecular Formula | C₆H₃ClFN₃ chemsrc.com |

| Molecular Weight | 171.56 g/mol chemsrc.com |

| Melting Point | 214-216 °C chemsrc.com |

| Boiling Point | 322.3 °C at 760 mmHg chemsrc.com |

| SMILES | C1=C(C(=CC2=NNN=C21)Cl)F |

| InChI Key | BGHCUTSZEKZIEP-UHFFFAOYSA-N |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of 6-Chloro-5-Fluorobenzotriazole, offering detailed insights into the connectivity and environment of each atom. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional techniques, allows for the precise assignment of all signals.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the N-H proton of the triazole ring. The benzene (B151609) ring contains two protons, H-4 and H-7. Their chemical shifts are influenced by the electronic effects of the fluorine and chlorine substituents. The electron-withdrawing nature of these halogens generally leads to a downfield shift of the proton signals.

The proton at C-4 is adjacent to the fluorine atom at C-5, and the proton at C-7 is adjacent to the chlorine atom at C-6. The H-4 signal is anticipated to appear as a doublet due to coupling with the neighboring fluorine atom (³JH-F), while the H-7 signal would also likely be a doublet, coupling to the fluorine atom across four bonds (⁴JH-F). A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.5 - 8.0 | Doublet (d) | ³JH-F ≈ 7-10 |

| H-7 | 7.8 - 8.3 | Doublet (d) | ⁴JH-F ≈ 2-4 |

Note: Predicted values are based on general principles and data from similar substituted benzotriazole (B28993) structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis, including C-F Coupling

The proton-decoupled ¹³C NMR spectrum provides signals for each of the six unique carbon atoms in the benzotriazole ring system. The chemical shifts are influenced by the attached heteroatoms and substituents. Carbons directly bonded to electronegative atoms like nitrogen, chlorine, and fluorine will be shifted downfield. tandfonline.com

A key feature of the ¹³C NMR spectrum is the carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F), typically appearing as a doublet with a splitting of 240-260 Hz. nih.gov Adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²JC-F), and other carbons will display even smaller long-range couplings, which aids significantly in the definitive assignment of the aromatic signals. researchgate.netwestmont.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-4 | 110 - 115 | Doublet (d) | ²JC-F ≈ 20-25 |

| C-5 | 150 - 155 | Doublet (d) | ¹JC-F ≈ 240-260 |

| C-6 | 120 - 125 | Doublet (d) | ²JC-F ≈ 15-20 |

| C-7 | 115 - 120 | Doublet (d) | ³JC-F ≈ 5-10 |

| C-3a | 130 - 135 | Doublet (d) | ³JC-F ≈ 10-15 |

Note: Predicted values are based on established C-F coupling patterns and data from analogous fluoroaromatic compounds. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For this compound, COSY would primarily show correlations between aromatic protons if any exist, but it is particularly useful for confirming through-bond coupling in more complex derivatives.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate carbon signals with their directly attached protons. chemicalbook.com This would definitively link the H-4 signal to the C-4 signal and the H-7 signal to the C-7 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. nih.gov For instance, the N-H proton would show a correlation to the adjacent carbons C-7a and C-3a. The H-4 proton would show correlations to C-5, C-6, and C-7a, while the H-7 proton would correlate with C-5, C-6, and C-3a. These correlations are crucial for piecing together the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₆H₃ClFN₃, with a calculated molecular weight of approximately 171.56 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. chemicalbook.com

Electron impact (EI) ionization typically causes fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For benzotriazoles, a common fragmentation pathway is the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion at M-28. Subsequent fragmentations may involve the loss of chlorine (Cl) or hydrogen cyanide (HCN).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Ion Identity | Notes |

|---|---|---|

| 171/173 | [C₆H₃ClFN₃]⁺ | Molecular ion (M⁺) peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl. |

| 143/145 | [C₆H₃ClFN]⁺ | Fragment from loss of N₂ (M-28). |

| 108 | [C₅H₂FN]⁺ | Fragment from loss of Cl and HCN from the molecular ion. |

Note: The fragmentation pattern is predictive and based on the general behavior of benzotriazole compounds. openmedicinalchemistryjournal.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different bonds.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring. C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ will contain C=C and C=N stretching vibrations characteristic of the fused ring system. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the molecular framework. researchgate.net Symmetrical vibrations and bonds with high polarizability, such as the C=C bonds of the benzene ring, often produce strong Raman signals. The ring breathing modes of the benzotriazole system would be prominent. While the N-H stretch is often weak in Raman, the C-Cl and C-F stretches can be observed, providing complementary data to the IR spectrum. researchgate.net

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Predicted Assignment | Technique |

|---|---|---|

| 3000 - 3400 | N-H stretch | IR (broad), Raman (weak) |

| 3050 - 3150 | Aromatic C-H stretch | IR, Raman |

| 1400 - 1600 | C=C, C=N ring stretching | IR, Raman |

| 1000 - 1300 | C-F stretch, ring vibrations | IR, Raman |

Note: Assignments are based on characteristic group frequencies for similar aromatic and heterocyclic compounds.

Role in Organic Synthesis

As a Reagent or Additive

6-Chloro-5-Fluorobenzotriazole and its derivatives play a significant role in organic synthesis, primarily as additives in coupling reactions, especially in peptide synthesis. researchgate.net The related compound, 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), is a well-known coupling additive. researchgate.net These additives are used to facilitate the formation of amide bonds between amino acids. They work by converting the carboxylic acid group of an amino acid into a more reactive "active ester". This active ester then readily reacts with the amino group of another amino acid to form the desired peptide bond, minimizing side reactions and racemization. sigmaaldrich.compeptide.com

Specific Examples in Coupling Reactions

The utility of benzotriazole-based additives is exemplified by the performance of uronium/aminium and phosphonium (B103445) salt coupling reagents derived from them. Reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are derived from 6-chloro-1-hydroxybenzotriazole. researchgate.netpeptide.comnih.gov

HCTU is recognized as a highly efficient coupling reagent. researchgate.netsigmaaldrich.com It is employed in solid-phase peptide synthesis (SPPS) to promote rapid and effective amide bond formation. peptide.comnih.gov For instance, HCTU can be used for peptide elongation, where it activates the C-terminus of a protected amino acid, allowing it to couple with the N-terminus of the growing peptide chain attached to a solid resin. researchgate.net The use of HCTU is often preferred in difficult coupling sequences due to its high reactivity and ability to suppress racemization compared to other reagents. sigmaaldrich.compeptide.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. researchgate.netnih.gov These first-principles calculations solve approximations of the Schrödinger equation to determine the electron wavefunctions, from which a wide array of properties can be derived. ornl.govnorthwestern.edu For 6-Chloro-5-Fluorobenzotriazole, these methods can precisely map its electron distribution, orbital energies, and electrostatic potential, revealing how the electron-withdrawing properties of the chlorine and fluorine atoms modulate its chemical character.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

In this compound, the electronegative chlorine and fluorine atoms are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzotriazole (B28993). The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. The HOMO is often localized on the benzotriazole ring system, while the LUMO may be distributed across the ring and the halogen substituents. malayajournal.org A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Energy Data from Related Compounds This table presents example data from computational studies on various heterocyclic compounds to illustrate typical values generated in FMO analysis.

| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Chlorinated Polymer Donor (D18-Cl) | DFT | -4.97 | -2.61 | 2.36 | jos.ac.cn |

| Substituted Imidazole | DFT/B3LYP | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. chemrxiv.org An MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. chemrxiv.orgresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the electronegative nitrogen atoms of the triazole ring and the chlorine and fluorine substituents. These regions represent the likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom attached to the benzene (B151609) ring would exhibit a positive electrostatic potential, making it a potential site for interaction with nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations can be used to explore the conformational landscape of this compound, identifying its most stable three-dimensional structures. In the context of drug discovery, MD is crucial for assessing the stability of a ligand-protein complex after docking, providing insights into how the ligand interacts with its target protein on a dynamic timescale. rsc.orgresearchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are monitored to assess structural stability and compactness throughout the simulation. unram.ac.id

Table 2: Applications of Molecular Dynamics (MD) Simulations in Chemical and Biological Analysis

| Application | Description | Key Insights | Source(s) |

|---|---|---|---|

| Conformational Stability | Assesses the stability of a molecule's 3D structure or a protein-ligand complex over time. | Predicts dynamic behavior, flexibility, and structural integrity. | researchgate.netrsc.org |

| Protein-Ligand Interactions | Simulates the dynamic binding of a ligand within a protein's active site. | Reveals the persistence of key interactions (e.g., hydrogen bonds) and the stability of the bound pose. | researchgate.netmdpi.com |

| Folding and Unfolding | Studies the process of protein folding or thermal denaturation under different conditions. | Provides understanding of protein stability and the forces governing its structure. | unram.ac.id |

| Solvent Effects | Analyzes how the surrounding solvent influences the conformation and dynamics of a solute molecule. | Elucidates the role of the environment in molecular behavior. | unram.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netijcrt.org By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. researchgate.net

For benzotriazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These models generate 3D contour maps that highlight regions where modifications to the molecular structure—such as adding steric bulk, or positive or negative charges—are likely to increase or decrease biological activity. researchgate.net Such models are valuable for optimizing the structure of this compound for a specific biological target by providing clear, visual guidance for chemical modification. nih.gov

Virtual Screening and Ligand-Protein Docking for Biological Interactions

Virtual screening and molecular docking are powerful computational tools used in drug discovery to identify potential drug candidates from large libraries of compounds. nih.govnih.gov Docking algorithms predict the preferred binding orientation (pose) and binding affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govu-strasbg.fr This process allows researchers to prioritize compounds for experimental testing, significantly reducing the time and cost of drug development. chemrevlett.com

The process begins with a known 3D structure of a target protein. A library of compounds is then computationally docked into the protein's binding site. als-journal.com The results are scored and ranked based on predicted binding energy, with the top-scoring compounds selected as potential "hits." chemrevlett.com For a scaffold like this compound, docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to its binding affinity and specificity for a particular biological target. tandfonline.com This information is essential for structure-based drug design and for understanding the compound's mechanism of action at a molecular level. nih.gov

Table 3: Common Software Tools for Molecular Docking

| Software | Search Algorithm | Key Feature | Source(s) |

|---|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm | Includes tools for predicting binding free energies and allows for receptor flexibility. | nih.gov |

| GOLD | Genetic Algorithm | Known for its high accuracy in predicting binding modes (poses). | nih.govu-strasbg.fr |

| FlexX | Incremental Construction | Builds the ligand into the active site piece by piece, offering flexibility. | u-strasbg.fr |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

6-Chloro-5-fluorobenzotriazole serves as a multifaceted intermediate in organic synthesis. The presence of reactive sites, namely the chlorine and fluorine atoms, allows for a range of chemical transformations. The benzotriazole (B28993) moiety itself can participate in various reactions, further expanding its synthetic utility.

The structure of this compound makes it an ideal starting material for the construction of more elaborate heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the ability to synthesize novel scaffolds is of significant interest. uwindsor.ca The benzotriazole ring system can be modified, and the halogen substituents can be displaced to introduce new functionalities and build larger, more complex molecules. nih.gov For instance, derivatives of benzotriazoles are being investigated for their potential as anticancer agents, where modifications to the core structure can enhance selectivity towards cancer cells. The synthesis of such complex derivatives often involves multi-step processes where this compound can act as a key precursor.

While direct examples of complex heterocyclic systems synthesized from this compound are not extensively detailed in the reviewed literature, the general synthetic utility of benzotriazoles suggests its potential in creating fused heterocyclic systems and other intricate molecular architectures. The reactivity of the chloro and fluoro groups allows for the introduction of various side chains and the formation of new rings.

The presence of both fluorine and chlorine atoms on the aromatic ring makes this compound a valuable precursor for a range of halogenated organic compounds. The chlorine atom, in particular, can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides. This reactivity is fundamental to creating libraries of compounds with diverse biological activities.

The fluorine atom can also participate in certain substitution reactions, although it is generally less reactive than the chlorine atom in nucleophilic aromatic substitution. However, its presence significantly influences the electronic properties of the molecule, which can in turn affect the reactivity of other parts of the molecule and the biological activity of the final product. The synthesis of fluorinated organic compounds is of particular importance in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

| Reaction Type | Description | Potential Products |

| Nucleophilic Substitution | The chlorine atom is replaced by a nucleophile. | Substituted benzotriazoles with new functional groups (e.g., amino, thio, alkoxy). |

| Electrophilic Aromatic Substitution | The fluorine atom can direct further substitution on the benzotriazole ring. | Further functionalized benzotriazole derivatives. |

| Reduction/Oxidation | The compound can be reduced or oxidized to form different derivatives. | Varied benzotriazole-based compounds. |

Building Block for Complex Heterocyclic Systems

Development of New Reagents and Catalysts utilizing the Benzotriazole Moiety

The benzotriazole moiety is known to be a part of various reagents and catalysts in organic synthesis. However, based on the available research, there is limited specific information on the development of new reagents and catalysts that explicitly utilize the this compound scaffold. The potential for this compound to act as a ligand for metal catalysts exists, given the presence of nitrogen atoms that can coordinate with metals. The electronic properties conferred by the halogen substituents could modulate the catalytic activity. Further research in this area could lead to the discovery of novel catalytic systems for a variety of organic transformations.

Strategies for Stereoselective Synthesis employing this compound

Stereoselective synthesis is a critical area of organic chemistry, particularly for the preparation of chiral drugs. numberanalytics.com Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. scielo.org.mxsigmaaldrich.com These auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the formation of a specific stereoisomer. york.ac.uk While the benzotriazole group can be a part of chiral structures, there is currently no specific information in the reviewed literature detailing the use of this compound as a chiral auxiliary or in other strategies for stereoselective synthesis. The development of chiral derivatives of this compound could potentially open up avenues for its application in asymmetric synthesis, but this remains an area for future investigation.

Biological Activity and Mechanistic Investigations of 6 Chloro 5 Fluorobenzotriazole Derivatives

Anticancer Research and Mechanism of Action

Recent studies have highlighted the potential of 6-Chloro-5-Fluorobenzotriazole derivatives as potent anticancer agents. A notable series of 4′-fluoro-substituted benzotriazole-acrylonitrile derivatives has demonstrated significant antiproliferative activity. nih.gov These compounds target the microtubule network, a critical component of the cell skeleton involved in cell division and replication. nih.gov

A novel series of 4′-fluoro-substituted benzotriazole-acrylonitrile ligands function as microtubule-destabilising agents (MDAs). nih.govresearchgate.net The lead compound from this series, identified as compound 5, induced a notable collapse of the cytoskeleton in cancer cells. nih.govresearchgate.net This disruption of the microtubule structure directly affects the cell's replication process. nih.gov

Investigations into the mechanism revealed that these derivatives cause a blockade of the cell cycle. Specifically, compound 5 was shown to arrest HeLa cells in the G2/M phase of the cell cycle, a critical stage for mitosis. nih.govresearchgate.netresearchgate.net This cell cycle arrest is a common mechanism for anticancer drugs that interfere with microtubule dynamics. embopress.orgmostwiedzy.pl

Beyond disrupting the cell cycle, certain this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govrsc.orgmdpi.com The hit compound 5 demonstrated a clear pro-apoptotic potential. nih.govresearchgate.netresearchgate.net Analysis of HeLa and MCF-7 cancer cell lines treated with this compound showed a significant increase in both early and late apoptotic cells. nih.govresearchgate.netresearchgate.net Confocal microscopy further revealed consistent cell shrinkage, a hallmark of apoptosis, after administration of the compound. nih.govresearchgate.net

| Compound | Cell Line | IC50 (µM) |

| Compound 5g | All cell lines | > 6-MP |

| Compound 14 | Various human cancer cell lines | 0.005 - 0.091 |

| Compound 4c | MCF-7 | 2.57 ± 0.16 |

| Compound 4c | HepG2 | 7.26 ± 0.44 |

| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 |

| Staurosporine (Control) | HepG2 | 8.4 ± 0.51 |

Data sourced from multiple studies on thiazole (B1198619) and benzotriazole (B28993) derivatives. researchgate.netresearchgate.netmdpi.com

The mechanism by which these benzotriazole derivatives destabilize microtubules involves their interaction with tubulin, the protein subunit of microtubules. Research has confirmed that these compounds are colchicine-binding site inhibitors (CBIs). nih.govresearchgate.netnih.gov Colchicine (B1669291) itself is a well-known microtubule-destabilizing agent that binds to the interface between α- and β-tubulin. nih.gov

A tubulin polymerization assay demonstrated that derivative 5 competes directly with colchicine for its binding site. nih.govresearchgate.net When incubated together, compound 5 lowered the inhibitory activity of colchicine on tubulin polymerization, providing strong evidence that they share the same binding location on the tubulin dimer. nih.govebi.ac.uk

An important aspect of developing new anticancer agents is their potential for use in combination therapies. Studies have explored the synergistic effects of this compound derivatives with existing chemotherapy drugs. A significant synergistic potential was observed when compound 5 was co-administered with doxorubicin (B1662922), a widely used anthracycline chemotherapeutic, in a drug-resistant A375 melanoma cell line. nih.govresearchgate.netresearchgate.net This combination resulted in enhanced inhibition of cell viability, suggesting that these derivatives could help overcome drug resistance in cancer cells. nih.govresearchgate.netresearchgate.net

Competition with Colchicine at Binding Sites

Antiviral Activity against RNA Viruses

In addition to their anticancer properties, benzotriazole derivatives have been investigated for their antiviral capabilities, particularly against RNA viruses. researchgate.netnih.govactanaturae.ru The benzotriazole scaffold has been identified as a promising nucleus for the development of new antiviral drugs. nih.govopenmedicinalchemistryjournal.com

A number of benzo[d] nih.govresearchgate.nettriazol-1(2)-yl derivatives have been synthesized and screened for their activity against a broad spectrum of viruses. researchgate.netnih.gov Among these, five compounds (11b, 18e, 41a, 43a, and 99b) showed selective and potent antiviral activity against Coxsackievirus B5 (CVB5). researchgate.netnih.gov CVB5 is a member of the Picornaviridae family of human enteroviruses, which can cause a range of diseases. nih.govnih.gov

The most promising of these derivatives, compounds 18e and 43a, were selected for further investigation. researchgate.netnih.gov The mechanism of action for the hit compound 18e appears to involve the early phase of viral infection. researchgate.netnih.gov It was shown to protect cells from the virus, not by directly killing the virus (virucidal activity), but by interfering with the viral attachment process to the host cell. researchgate.netnih.gov

| Compound | Virus | EC50 (µM) |

| 11b | Coxsackievirus B5 | 6 - 18.5 |

| 18e | Coxsackievirus B5 | 12.4 |

| 41a | Coxsackievirus B5 | 6 - 18.5 |

| 43a | Coxsackievirus B5 | 9 |

| 99b | Coxsackievirus B5 | 16 |

| 17 | Coxsackievirus B5 | 6.9 |

| 18 | Coxsackievirus B5 | 5.5 |

Data sourced from studies on benzotriazole derivatives against CVB5. researchgate.netnih.govopenmedicinalchemistryjournal.com

Mechanism of Action in Viral Infection Inhibition

Research into the antiviral properties of benzotriazole derivatives has identified specific mechanisms by which these compounds inhibit viral replication. A notable example involves the inhibition of the early stages of viral infection, particularly viral attachment to host cells.

In studies concerning Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, certain benzotriazole derivatives have demonstrated a protective effect on cells. researchgate.netnih.gov One particular hit compound, designated 18e, was found to be non-cytotoxic and effective at protecting cells from CVB5-induced apoptosis. researchgate.netnih.gov Further investigation through time-of-addition assays revealed that the compound's primary mechanism of action is the disruption of the initial phase of infection. researchgate.net Specifically, the derivative is most effective when cells are pre-treated, suggesting that it interferes with the viral attachment process, thereby preventing the virus from entering the host cell. researchgate.netnih.gov It was confirmed that the compound does not possess virucidal activity, meaning it does not directly inactivate the virus particle itself but rather blocks its ability to attach to the cell surface. researchgate.netnih.gov

Structure-Activity Relationships (SAR) for Antiviral Efficacy

The effectiveness of benzotriazole derivatives as antiviral agents is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications to the benzotriazole scaffold influence antiviral efficacy, particularly against Coxsackievirus B5 (CVB5). nih.gov

Key findings from SAR studies indicate that substitutions on both the benzotriazole core and the peripheral amide moieties are critical for activity. nih.govopenmedicinalchemistryjournal.com For instance, the presence of chlorine atoms at positions 5 and 6 of the benzotriazole ring has been shown to be beneficial for activity against certain RNA viruses. openmedicinalchemistryjournal.com

More detailed SAR analyses on a series of derivatives have provided specific insights:

Amide Moiety: An aromatic amide group is considered essential for anti-CVB5 activity. nih.gov Aliphatic amides and urea (B33335) derivatives derived from the same chlorinated intermediate showed a lack of antiviral activity. nih.gov

Substitution on the Benzoyl Group: The substitution pattern on the benzoyl group attached to the amide linker significantly impacts potency. Replacing the amine group of a moderately active precursor with a p-chlorobenzoyl group or a 3,4,5-trimethoxybenzoyl group led to a substantial increase in antiviral activity against CVB5. nih.gov

Methylene (B1212753) Spacer: The introduction of a methylene spacer between the benzotriazole moiety and the adjacent benzene (B151609) ring is a key structural modification that has been explored to enhance antiviral potency. nih.gov

Steric Hindrance: In a series of aliphatic-urea derivatives, an increase in steric hindrance was associated with a decrease in anti-CVB5 activity. nih.gov

Table 1: SAR Summary for Anti-CVB5 Activity of Benzotriazole Derivatives

| Structural Modification | Observation | Reference |

|---|---|---|

| Amide Moiety | Aromatic amides are required for activity; aliphatic amides are inactive. | nih.gov |

| Benzoyl Substitution | Substitution with p-chloro or 3,4,5-trimethoxy groups increases potency. | nih.gov |

| Chlorination of Benzotriazole | Dichloro-substitution at positions 5 and 6 is favorable. | openmedicinalchemistryjournal.com |

| Methylene Spacer | Introduction of a spacer between rings is a key modification strategy. | nih.gov |

Antimycobacterial and Antimicrobial Studies

Derivatives of benzotriazole have been investigated for their efficacy against a range of microbial pathogens, including mycobacteria, bacteria, and fungi. researchgate.net

Several benzotriazole-based compounds have been evaluated for their in-vitro activity against Mycobacterium tuberculosis (Mtb). These studies have identified derivatives with moderate to good inhibitory potential. For example, N'- (4- researchgate.nettriazol-1-yl)acetohydrazide demonstrated moderate effectiveness, suggesting it could serve as a basis for developing new antitubercular agents. researchgate.net Another derivative, N-benzyl-2-(1H-benzo[d] researchgate.nettriazol-1-yl)acetamide, showed significant activity against Mtb with a minimum inhibitory concentration (MIC) of 21 µg/mL, indicating its potential for broader anti-microbe applications. researchgate.net

Table 2: Antitubercular Activity of Benzotriazole Derivatives

| Compound | Target | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(4- researchgate.nettriazol-1-yl)acetohydrazide | Mycobacterium tuberculosis | 57.9 µg/mL (Moderate) | researchgate.net |

The antimicrobial spectrum of benzotriazole derivatives extends to various bacteria and fungi. The parent compound, this compound, has shown notable antifungal properties, particularly against Botrytis cinerea, with an EC50 value of 14.44 μg/mL. Its antibacterial potential, while less pronounced, includes selective action against certain Gram-positive bacteria like Bacillus subtilis.

Other related derivatives have also been tested. Preliminary research on 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole derivatives suggests significant antibacterial properties against strains such as Escherichia coli and Bacillus subtilis. In contrast, a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, which are related heterocyclic structures, were tested against the pathogenic fungus Candida albicans and found to be practically inactive. nih.gov

Table 3: Antibacterial and Antifungal Activity of Benzotriazole and Related Derivatives

| Compound/Derivative | Organism | Activity | Reference |

|---|---|---|---|

| This compound | Botrytis cinerea (Fungus) | EC50: 14.44 µg/mL | |

| This compound | Bacillus subtilis (Gram-positive) | Moderate activity |

Activity against Mycobacterium tuberculosis Strains

Antimalarial Investigations

The benzotriazole scaffold has been explored for its potential in developing new antimalarial agents. researchgate.net The rise of drug resistance to established therapies, including artemisinin (B1665778) and its derivatives, has created an urgent need for novel drugs. researchgate.net Research has included the evaluation of synthesized benzotriazole derivatives for their in-vitro antimalarial activity, with some target compounds demonstrating significant effectiveness. researchgate.net While specific data on this compound itself is limited in this context, the broader class of chlorinated heterocyclic compounds, such as 4-amino-7-chloroquinoline and 6-chloro-acridine derivatives, have a known history as effective antimalarials, providing a rationale for investigating chlorinated benzotriazoles for this purpose. openmedicinalchemistryjournal.commdpi.com

Exploration as Pharmaceutical Intermediates for Active Pharmaceutical Ingredients (APIs)

Beyond its direct biological activities, this compound and its related structures are valuable as pharmaceutical intermediates. researchgate.netsunfinelabs.com Intermediates are the chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). sunfinelabs.comchemoxpharma.com The benzotriazole scaffold is a versatile nucleus in drug design and organic synthesis. nih.gov

The specific chemical properties of this compound, conferred by its halogen substituents, make it a useful starting material for creating a variety of more complex derivatives with potential therapeutic effects. Its ability to undergo reactions like nucleophilic substitution allows for the attachment of different functional groups, enabling the synthesis of diverse compound libraries for screening against various diseases. The use of N-(aminoaryl)benzotriazole derivatives, for instance, is widespread in drug development, highlighting the importance of the benzotriazole core as a foundational structure for medicinal chemistry. researchgate.net

Development of Novel Drug Candidates

The scaffold of this compound is integral to the synthesis of derivatives with significant therapeutic potential, especially in oncology and virology. The presence of chlorine and fluorine atoms on the benzotriazole ring is often associated with enhanced biological activity. Current time information in Meløy, NO.evotec.com

Anticancer Activity:

A notable area of research involves the development of benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). These compounds interfere with the dynamics of microtubules, which are essential for cell division, making them a target for cancer therapy. nih.gov A series of 4'-fluoro-substituted benzotriazole-acrylonitrile ligands demonstrated potent antiproliferative activity, with IC₅₀ values in the nanomolar range against various cancer cell lines.

One hit compound, designated as Compound 5 ((E)-2-(4-fluoro-1H-benzo[d] Current time information in Meløy, NO.numberanalytics.comtriazol-1-yl)-3-(4-methoxyphenyl) acrylonitrile), showed significant effects. It induced a cell cycle blockade in the G2-M phase in HeLa cells and promoted apoptosis. researchgate.net Mechanistic studies confirmed that this derivative competes with colchicine for its binding site on tubulin, thereby inhibiting tubulin polymerization. researchgate.net The co-administration of this compound with doxorubicin in a drug-resistant melanoma cell line suggested a synergistic effect, highlighting its potential to overcome drug resistance. researchgate.net

| Compound | Target | Activity | Mechanism of Action |

|---|---|---|---|

| 4'-Fluoro-benzotriazole-acrylonitrile derivatives | Cancer Cells (HeLa, MCF-7, A375) | Antiproliferative activity in nM range | Microtubule-destabilising agent; Colchicine-binding site inhibitor |

| Compound 5 | HeLa, MCF-7 Cancer Cells | Induces G2-M phase cell cycle blockade and apoptosis | Inhibits tubulin polymerization |

Antiviral Activity:

Derivatives of halogenated benzotriazoles have also shown promise as antiviral agents. Research has identified several compounds with selective activity against enteroviruses, such as Coxsackievirus B5 (CVB5), which can cause a range of human diseases. evotec.combeilstein-journals.org

Structure-activity relationship (SAR) studies have revealed that the presence and position of halogen atoms are crucial for antiviral efficacy. For instance, derivatives bearing two chlorine atoms on the benzotriazole scaffold exhibited enhanced activity compared to their non-halogenated or single-halogen counterparts. beilstein-journals.orggoogle.com A number of benzo[d] Current time information in Meløy, NO.numberanalytics.comtriazol-1(2)-yl derivatives were synthesized and evaluated, with five compounds emerging with selective antiviral activity against CVB5, showing EC₅₀ values ranging from 6 to 18.5 μM. evotec.com Among these, compounds 18e and 43a were particularly active and were selected for further investigation into their mechanism of action. evotec.combeilstein-journals.org Studies on compound 18e indicated that it protects cells from viral infection by interfering with the early stages of the viral life cycle, likely by disrupting the virus's attachment to host cells. evotec.com

| Compound Series | Target Virus | Activity (EC₅₀) | Key Structural Feature |

|---|---|---|---|

| Benzo[d] Current time information in Meløy, NO.numberanalytics.comtriazol-1(2)-yl derivatives | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | Halogen substitution on the benzotriazole ring |

| Halogenated benzotriazole nucleosides | Hepatitis C Virus, West Nile Virus | IC₅₀ = 0.3 µM (WNV) | Halogenated benzotriazole scaffold |

Scale-Up and Process Development in Pharmaceutical Manufacturing

The transition from a laboratory-scale synthesis of a promising drug candidate to large-scale industrial production is a critical and complex phase in pharmaceutical development. For derivatives of this compound, this involves optimizing the synthetic route to ensure it is safe, cost-effective, and reproducible.

The industrial production of the parent compound, this compound, is typically achieved through an optimized diazotization process. This foundational step involves the reaction of a corresponding o-phenylenediamine (B120857) precursor, likely derived from 3-chloro-4-fluoroaniline, with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which then undergoes intramolecular cyclization to form the benzotriazole ring. ijariie.comjocpr.com

For the synthesis of more complex derivatives, process development focuses on several key areas:

Route Scouting and Optimization: While initial discovery might use multi-step reactions with expensive catalysts, scale-up requires a more efficient process. evotec.com For example, a patented process for similar benzotriazole UV absorbers involves catalytic hydrogenation of o-nitrophenyl azo dye precursors. googleapis.com This reductive cyclization is carried out in the presence of a noble metal catalyst (e.g., Pd, Pt) and can be adapted for continuous manufacturing using a fixed-bed hydrogenation unit, which is advantageous for industrial scale. googleapis.com Reaction conditions such as temperature (typically 20-80°C) and pressure are optimized to maximize yield and purity while ensuring safety. googleapis.com

Modern Synthetic Technologies: To overcome the challenges of scaling up traditional batch processes, modern technologies like continuous flow chemistry are increasingly employed for the synthesis of heterocyclic compounds. researchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, improved heat and mass transfer, and enhanced safety, especially for potentially hazardous reactions like nitration or diazotization. researchgate.net This technology facilitates a smoother transition from laboratory to industrial production. numberanalytics.com

Purification and Isolation: The final stages of manufacturing involve the purification of the active pharmaceutical ingredient (API). For benzotriazole derivatives, this may involve recrystallization from suitable solvents or chromatographic techniques. google.comgoogleapis.com Developing a robust crystallization process is crucial for obtaining the desired crystalline form (polymorph) with consistent purity and physical properties, which is a key requirement for regulatory approval and drug product performance. evotec.com A gram-scale synthetic approach has been demonstrated for some N-substituted benzotriazoles, proving the applicability of the developed methods for larger-scale production. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 6-Chloro-5-Fluorobenzotriazole Derivatives

The benzotriazole (B28993) nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including antiviral and anticancer properties. unica.itnih.gov Future research will likely focus on identifying and validating novel biological targets for derivatives of this compound, moving beyond preliminary screenings to detailed mechanistic studies.

Anticancer Research: A significant area of investigation involves the development of benzotriazole-acrylonitrile derivatives as microtubule-destabilizing agents. nih.govresearchgate.net Research has shown that certain 4'-fluoro-substituted benzotriazole-acrylonitrile compounds exhibit potent antiproliferative activity in the nanomolar range. nih.govresearchgate.net

Tubulin and the Colchicine-Binding Site: One promising derivative, compound 5 ((E)-3-(4-fluorophenyl)-2-(4-fluoro-1H-benzo[d] unica.itnih.govtriazol-1-yl)acrylonitrile), has been identified as a hit compound that blocks the cell cycle in the G2-M phase and induces apoptosis. nih.gov It has been demonstrated to compete with colchicine (B1669291) for its binding site on tubulin, thereby inhibiting tubulin polymerization. nih.govresearchgate.net Future work could explore other derivatives of this compound to target this same site, potentially offering improved efficacy or a better therapeutic window. Confocal microscopy has confirmed that such compounds can lead to the collapse of the cytoskeleton at low nanomolar concentrations. nih.gov

Antiviral Research: Derivatives of benzotriazole have shown promise as antiviral agents, particularly against RNA viruses. unica.itnih.gov Studies have identified compounds with selective activity against members of the Picornaviridae family, such as Coxsackievirus B5 (CVB5). unica.itnih.gov

Early-Stage Viral Infection: Research on related benzotriazole derivatives has indicated a mechanism of action that involves the early phases of viral infection. unica.itnih.gov For instance, hit compound 18e was found to be non-cytotoxic and protected cells from CVB5 infection by likely interfering with the viral attachment process. unica.itnih.gov This suggests that derivatives of this compound could be designed to target viral entry mechanisms, a critical step in the lifecycle of many pathogenic viruses. Future studies could involve screening libraries of these derivatives against a broad spectrum of viruses to identify new lead compounds and their specific molecular targets on viral or host cell proteins. unica.itdiva-portal.org

Table 1: Selected Biologically Active Benzotriazole Derivatives

| Compound | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| (E)-3-(4-fluorophenyl)-2-(4-fluoro-1H-benzo[d] unica.itnih.govtriazol-1-yl)acrylonitrile (Compound 5) | Antiproliferative; Microtubule-destabilizing agent | Competes with colchicine, blocks HeLa cell cycle in G2-M phase, shows nanomolar antiproliferative activity. | nih.govresearchgate.net |

| Compound 18e | Antiviral (Coxsackievirus B5) | EC50 value between 6 and 18.5 µM; protects cells from viral infection, likely by inhibiting viral attachment. | unica.itnih.gov |

| Compound 43a | Antiviral (Coxsackievirus B5) | Active against CVB5 with an EC50 of 9 µM. | nih.gov |

Integration with Emerging Technologies in Drug Discovery

Modern drug discovery relies heavily on computational and high-throughput technologies to accelerate the identification and optimization of lead compounds. The future development of this compound derivatives will benefit significantly from the integration of these emerging technologies.

Computational Chemistry and Molecular Docking: As demonstrated in the study of 4'-fluoro-benzotriazole-acrylonitrile derivatives, molecular docking is a powerful tool for predicting the binding interactions between a ligand and its target protein. nih.govresearchgate.net In that research, AutoDock Vina was used to simulate the binding of the derivatives to the colchicine-binding site of tubulin (PDB ID: 4O2B). nih.gov This approach allows for the rational design of new derivatives with enhanced binding affinity and selectivity. Future research can expand the use of these computational tools to screen virtual libraries of this compound derivatives against a wide range of biological targets, prioritizing the synthesis of only the most promising candidates.

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of thousands of compounds for biological activity. Libraries of this compound derivatives can be synthesized and subjected to HTS assays to identify hits for various diseases. This unbiased approach can uncover unexpected biological activities and novel therapeutic applications for this class of compounds.

PROTACs and Targeted Protein Degradation: A novel therapeutic modality is the use of PROteolysis TArgeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound scaffold could potentially be incorporated into PROTAC design as a ligand for a target protein of interest, linking it to an E3 ubiquitin ligase ligand. This advanced approach moves beyond simple inhibition to achieve targeted protein degradation. tandfonline.com

Advancements in Green and Sustainable Synthetic Methodologies

While effective, many current synthetic routes for heterocyclic compounds rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. A key future direction is the development of green and sustainable synthetic methods for this compound and its derivatives, aligning with the principles of green chemistry. acs.orggoogle.com

Current synthetic approaches for related benzotriazoles often involve diazotization of a substituted aniline, such as 3-chloro-4-fluoroaniline, followed by cyclization. The synthesis of derivatives frequently employs Knoevenagel condensation. nih.gov

Table 2: Example of Synthetic Conditions for a Benzotriazole-Acrylonitrile Derivative

| Reaction Step | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of 4-fluorobenzotriazole | chloroacetonitrile, KOH, CH3CN, reflux | 47% (total isomers) | nih.gov |

| Knoevenagel Condensation | DIMCARB, CH3CN | 35% | nih.gov |

Future advancements will focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as water, ethanol, or supercritical CO₂. google.comrsc.org This also includes substituting toxic reagents like methanesulfonyl chloride with safer alternatives. google.com

Catalytic Methods: Employing highly efficient and recyclable catalysts, such as palladium on carbon, to drive reactions. Research into enzymatic processes, which operate in water at ambient temperatures, offers a significant leap forward in green synthesis, as seen in the industrial production of other pharmaceuticals. acs.org

Process Intensification: Utilizing technologies like flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and enhance safety. Ultrasound-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for related heterocyclic compounds. researchgate.net

Renewable Feedstocks: Exploring pathways to synthesize the core aromatic structures from biomass-derived platform molecules instead of petroleum-based starting materials, which is a long-term goal for sustainable chemistry. rsc.org

Development of Advanced Materials Incorporating this compound

The unique electronic and photophysical properties of the this compound scaffold make it an attractive building block for the development of advanced functional materials.

Fluorescent Materials: The benzotriazole ring system is known to be a component of fluorescent molecules. By incorporating the this compound unit into polymer backbones or as a side chain, it is possible to create novel fluorescent polymers. These materials could have applications in chemical sensors, where the fluorescence might be quenched or enhanced upon binding to a specific analyte, or in organic light-emitting diodes (OLEDs).

Polymer Science: Benzotriazole derivatives are used as UV stabilizers in polymers. The specific halogenation pattern of this compound could be exploited to fine-tune the UV absorption properties, leading to more effective and durable stabilizers for plastics and coatings. Research into fluorinated benzotriazole-based polymers has also been explored for applications in polymer solar cells, suggesting a role in organic electronics. researchgate.net

Specialized Probes: In materials science, fluorinated benzotriazole derivatives are utilized to create materials with specialized properties. These can be developed into probes for biochemical studies, where the fluorescence and specific binding capabilities are leveraged for imaging and sensing applications. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into highly ordered supramolecular structures for crystal engineering and materials design.

常见问题

What are the optimal synthetic routes for 6-chloro-5-fluorobenzotriazole, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with precursor molecules like halogenated aromatic aldehydes and heterocyclic amines. Key steps include:

- Condensation : Formation of the benzylidene intermediate via thiazole-aldehyde coupling (e.g., thiazole + aldehyde → benzylidene-thiazole) .

- Cyclization : Triazole ring closure using catalysts such as Cu(I) or Pd-based systems under controlled temperatures (60–100°C) .

- Halogenation : Introduction of Cl and F substituents via electrophilic substitution or halogen-exchange reactions, requiring anhydrous conditions and catalysts like BF₃ .

Critical Parameters : - Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and product distribution .

- Temperature control during cyclization minimizes side reactions (e.g., ring-opening) .

Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR quantifies fluorine electronic environments, while ¹H/¹³C NMR identifies substituent positions and ring conformations .

- X-ray Crystallography : Resolves spatial arrangements of Cl/F atoms and torsion angles in the triazole ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 371.8 g/mol for related analogs) and isotopic patterns for Cl/F .

- DFT Calculations : Predicts electron density maps and reactive sites using software like Gaussian or ORCA .

How do the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic and electrophilic reactions?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effects : The inductive (-I) effect of Cl and F increases electrophilicity at the triazole ring, facilitating nucleophilic attacks (e.g., amination at C-3) .

- Ortho-Directing Role : F at the 5-position directs electrophiles to the 4-position of the benzene ring, while Cl stabilizes intermediates via resonance .

- Steric Effects : Steric hindrance from Cl at the 6-position can limit access to reactive sites, requiring optimized reaction geometries .

What experimental strategies are used to evaluate the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Protein Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like kinases or DNA helicases .

- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY conjugates) tracks intracellular localization and bioavailability .

- Enzyme Inhibition : IC₅₀ determination via kinetic assays (e.g., NADH depletion for oxidoreductases) .

- SAR Analysis : Compare analogs (e.g., thiazole vs. triazole derivatives) to identify critical substituents for activity .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

Level: Advanced

Methodological Answer:

- Substituent Screening : Replace Cl/F with Br, NO₂, or methyl groups to modulate lipophilicity and binding affinity .

- Scaffold Hopping : Test hybrid structures (e.g., benzothiadiazole-triazole fusions) to exploit dual-target interactions .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to map essential hydrogen-bonding and hydrophobic features .

Example Data Table :

| Derivative | Substituents | IC₅₀ (μM) | Target |

|---|---|---|---|

| A | 6-Cl, 5-F | 0.45 | Kinase X |

| B | 6-Br, 5-NO₂ | 0.12 | Kinase X |

| C | 6-CH₃, 5-F | 2.30 | Kinase X |

What computational tools predict the binding modes of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions, highlighting key residues (e.g., Lys123 for hydrogen bonding with F) .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over 100-ns trajectories .

- QSAR Models : Build regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps .

What are the dominant reaction pathways for this compound under acidic or basic conditions?

Level: Advanced

Methodological Answer:

- Acidic Conditions : Protolysis at the triazole N-2 position, leading to ring-opening and formation of diazonium intermediates .

- Basic Conditions : Hydrolysis of the triazole ring via hydroxide attack at C-4, yielding benzamide derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the Cl site, using Pd(PPh₃)₄ as a catalyst .

How do storage conditions (e.g., temperature, light) impact the stability of this compound?

Level: Basic

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent thermal decomposition (e.g., loss of F via SNAr reactions) .

- Light Sensitivity : UV exposure degrades the triazole ring; use argon-purged containers for long-term stability .

- Solvent Compatibility : Avoid DMSO >1 month; prefer anhydrous acetonitrile for stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。